molecular formula C14H21NO4S B2978113 (E)-N-(2,3-dimethoxy-2-methylpropyl)-2-phenylethene-1-sulfonamide CAS No. 2034896-94-9

(E)-N-(2,3-dimethoxy-2-methylpropyl)-2-phenylethene-1-sulfonamide

Cat. No.: B2978113
CAS No.: 2034896-94-9
M. Wt: 299.39
InChI Key: FDPITHFYLJIUSG-MDZDMXLPSA-N
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Description

(E)-N-(2,3-dimethoxy-2-methylpropyl)-2-phenylethene-1-sulfonamide is an organic compound characterized by its unique structure, which includes a phenylethene moiety and a sulfonamide group

Properties

IUPAC Name

(E)-N-(2,3-dimethoxy-2-methylpropyl)-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4S/c1-14(19-3,12-18-2)11-15-20(16,17)10-9-13-7-5-4-6-8-13/h4-10,15H,11-12H2,1-3H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPITHFYLJIUSG-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C=CC1=CC=CC=C1)(COC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CNS(=O)(=O)/C=C/C1=CC=CC=C1)(COC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2,3-dimethoxy-2-methylpropyl)-2-phenylethene-1-sulfonamide typically involves the reaction of 2-phenylethene-1-sulfonyl chloride with (2,3-dimethoxy-2-methylpropyl)amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2,3-dimethoxy-2-methylpropyl)-2-phenylethene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: The phenylethene moiety can be reduced to form the corresponding ethyl derivative.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Ethyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-N-(2,3-dimethoxy-2-methylpropyl)-2-phenylethene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N-(2,3-dimethoxy-2-methylpropyl)-2-phenylethene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the phenylethene moiety can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dimethoxy-2-methylpropyl)-2-phenylethene-1-sulfonamide: Lacks the (E)-configuration.

    N-(2,3-dimethoxy-2-methylpropyl)-2-phenylethene-1-sulfonamide: Contains different substituents on the phenylethene moiety.

Uniqueness

(E)-N-(2,3-dimethoxy-2-methylpropyl)-2-phenylethene-1-sulfonamide is unique due to its specific (E)-configuration, which can influence its biological activity and chemical reactivity. This configuration can result in different binding affinities and selectivities compared to its (Z)-isomer or other analogs.

Biological Activity

(E)-N-(2,3-dimethoxy-2-methylpropyl)-2-phenylethene-1-sulfonamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a sulfonamide group attached to a phenylethene moiety. The presence of methoxy groups contributes to its lipophilicity and may enhance its bioavailability. The molecular formula is C15H19N1O3SC_{15}H_{19}N_{1}O_{3}S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur.

Research indicates that this compound exhibits several mechanisms of action:

  • Inhibition of Cell Proliferation : Similar compounds have been shown to inhibit tumor cell proliferation by targeting specific protein kinases involved in cell cycle regulation. This suggests a potential role in cancer therapy .
  • Antioxidant Activity : The compound may induce the expression of antioxidant enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1), which protects cells from oxidative stress .
  • Antibacterial Properties : Preliminary studies suggest that sulfonamide derivatives can exhibit antibacterial activity against resistant strains such as Staphylococcus aureus and Escherichia coli, although specific data for this compound is limited .

Table 1: Summary of Biological Activities

Activity TypeMechanism/EffectReference
Cell ProliferationInhibits tumor cell growth
AntioxidantInduces NQO1 expression
AntibacterialPotential activity against MRSA
CytotoxicityVaries based on structural modifications

Case Study 1: Cytoprotective Effects

A study explored the cytoprotective effects of related compounds on human colon fibroblast cells exposed to carcinogens. The results indicated that these compounds could significantly reduce DNA damage induced by carcinogens, suggesting a protective role against cancer development .

Case Study 2: Antibacterial Screening

In a recent antimicrobial screening, sulfonamide derivatives exhibited varying degrees of antibacterial activity against drug-resistant bacteria. Compounds with specific structural modifications showed enhanced efficacy, highlighting the importance of structure-activity relationships (SAR) in developing effective antibacterial agents .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (E)-N-(2,3-dimethoxy-2-methylpropyl)-2-phenylethene-1-sulfonamide, and how can common challenges like low yield or purification be addressed?

  • Methodological Answer : The compound can be synthesized via a multi-step approach. First, react 2,3-dimethoxy-2-methylpropylamine with (E)-2-phenylethene-1-sulfonyl chloride under basic aqueous conditions (e.g., 10% sodium carbonate) at room temperature. Stirring for 30 minutes followed by extraction with organic solvents (e.g., dichloromethane) and drying over anhydrous Na₂SO₄ is recommended . Purification via recrystallization (e.g., methanol evaporation) yields ~76% pure product. Challenges like byproduct formation can be mitigated by controlling stoichiometry and reaction time .

Q. How can the E-configuration and molecular geometry of this sulfonamide be confirmed experimentally?

  • Methodological Answer : Use X-ray crystallography to resolve the crystal structure, as demonstrated for analogous sulfonamides. The distorted tetrahedral geometry at the sulfur atom and torsion angles (e.g., C–S–N–C) confirm stereochemistry . Complementary techniques include NOESY NMR to verify the E-configuration via spatial proximity of vinyl protons and substituents. IR spectroscopy can validate sulfonamide functional groups (S=O stretches at ~1150–1350 cm⁻¹) .

Q. What are the key spectroscopic signatures (NMR, IR) for characterizing this compound?

  • Methodological Answer :

  • ¹H NMR : Look for vinyl proton doublets (δ 6.5–7.5 ppm, J = 15–16 Hz for E-configuration) and methoxy group singlets (δ 3.2–3.5 ppm) .
  • ¹³C NMR : Sulfonamide carbons appear at δ 40–50 ppm; aromatic carbons range from δ 125–140 ppm.
  • IR : Strong S=O asymmetric/symmetric stretches at ~1340 cm⁻¹ and 1160 cm⁻¹, respectively .

Advanced Research Questions

Q. How does the sulfonamide group influence reactivity in nickel-catalyzed cross-coupling reactions?

  • Methodological Answer : The sulfonamide acts as a directing group, facilitating regioselective C–H activation. For example, in nickel-catalyzed allylic alkenylation (as in ), the sulfonamide’s electron-withdrawing nature stabilizes transition states. Experimental optimization involves using Ni(OAc)₂·4H₂O with chiral ligands (e.g., (S)-tert-butyl-NeoPHOX) in trifluoroethanol at 100°C under argon. Monitor reaction progress via LC-MS and isolate products via flash chromatography (63% yield reported for analogous systems) .

Q. What computational methods are suitable for predicting the compound’s binding affinity to biological targets?

  • Methodological Answer : Perform density functional theory (DFT) calculations to model electronic properties (e.g., HOMO-LUMO gaps) and molecular docking studies (AutoDock Vina) to simulate interactions with enzymes like carbonic anhydrase. Validate predictions with in vitro assays (e.g., fluorescence quenching for binding constants). Similar sulfonamides show inhibitory activity against metalloenzymes, suggesting this compound may follow analogous mechanisms .

Q. How can crystallographic disorder in the 2,3-dimethoxy-2-methylpropyl group be resolved during structure refinement?

  • Methodological Answer : Use SHELXL for refinement, modeling disorder over two positions with occupancy ratios (e.g., 0.592:0.408). Apply geometric restraints to bond lengths/angles and refine anisotropic displacement parameters. Validate with residual density maps and R-factor convergence (< 0.05). This approach is standard for sulfonamides with flexible alkyl substituents .

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